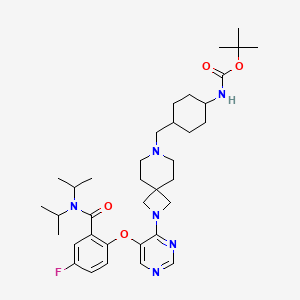

(1s,4s)-Menin-MLL inhibitor-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H53FN6O4 |

|---|---|

Molecular Weight |

652.8 g/mol |

IUPAC Name |

tert-butyl N-[4-[[2-[5-[2-[di(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C36H53FN6O4/c1-24(2)43(25(3)4)33(44)29-18-27(37)10-13-30(29)46-31-19-38-23-39-32(31)42-21-36(22-42)14-16-41(17-15-36)20-26-8-11-28(12-9-26)40-34(45)47-35(5,6)7/h10,13,18-19,23-26,28H,8-9,11-12,14-17,20-22H2,1-7H3,(H,40,45) |

InChI Key |

HATUKNGROGAFLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (1s,4s)-Menin-MLL inhibitor-23

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the scaffold protein Menin. This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1. The disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy. This technical guide focuses on the mechanism of action of (1s,4s)-Menin-MLL inhibitor-23, a specific inhibitor of this critical interaction.

Core Mechanism of Action: Disruption of the Menin-MLL Interaction

This compound functions by directly binding to Menin and competitively inhibiting its interaction with MLL and MLL fusion proteins. The N-terminus of MLL, which is retained in all MLL fusion proteins, contains specific motifs that bind to a pocket on the surface of Menin. By occupying this pocket, this compound prevents the tethering of the MLL fusion protein complex to chromatin at the promoter regions of target genes.

This disruption leads to a cascade of downstream effects:

-

Inhibition of Target Gene Expression: The primary consequence of Menin-MLL inhibition is the downregulation of key MLL fusion protein target genes, including HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic cells.

-

Induction of Cell Differentiation: By suppressing the leukemogenic gene expression program, this compound promotes the differentiation of leukemic blasts into more mature myeloid cells.

-

Induction of Apoptosis: The loss of critical survival signals driven by MLL fusion proteins ultimately leads to programmed cell death (apoptosis) in MLL-rearranged leukemia cells.

Quantitative Data

The following table summarizes the biological activity of various Menin-MLL inhibitors, including data for compounds structurally related to this compound as detailed in patent WO2017214367A1.

| Compound | Target | Assay | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| This compound (Example 99A) | Menin-MLL Interaction | Fluorescence Polarization | 1.1 | - | - | Patent WO2017214367A1 |

| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | 446 | MV4-11 | ~5000 | Grembecka et al., 2012 |

| MI-3 | Menin-MLL Interaction | Fluorescence Polarization | 648 | MV4-11 | ~5000 | Grembecka et al., 2012 |

| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | 15.3 | MV4-11 | 200-500 | Borkin et al., 2015 |

| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | 14.7 | MV4-11 | 200-500 | Borkin et al., 2015 |

| MI-3454 | Menin-MLL Interaction | Fluorescence Polarization | 0.51 | MOLM-13 | 7-27 | Krivtsov et al., 2019 |

| VTP50469 | Menin-MLL Interaction | Biochemical Assay | <1 | MOLM-13 | <10 | Krivtsov et al., 2019 |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the molecular mechanism of Menin-MLL mediated leukemogenesis and its inhibition by this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of inhibitors to the Menin-MLL interaction.

Principle: A small fluorescently labeled peptide derived from the MLL N-terminus (MLL-FP) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Menin protein, its tumbling slows, leading to an increase in fluorescence polarization. Inhibitors that compete with MLL-FP for Menin binding will cause a decrease in polarization.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20.

-

Menin Protein: Recombinant human Menin protein diluted in Assay Buffer to a final concentration of 20 nM.

-

MLL-FP Peptide: Fluorescein-labeled MLL peptide (e.g., residues 4-15) diluted in Assay Buffer to a final concentration of 10 nM.

-

Inhibitor: this compound serially diluted in Assay Buffer to a range of concentrations (e.g., from 1 µM to 0.01 nM).

-

-

Assay Procedure:

-

In a 384-well black plate, add 5 µL of the inhibitor dilution series.

-

Add 10 µL of the Menin protein solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the MLL-FP peptide solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 525 nm).

-

-

Data Analysis:

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation using graphing software.

-

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells

This assay is used to demonstrate that the inhibitor disrupts the Menin-MLL fusion protein interaction within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) to a density of 1-2 x 10^6 cells/mL.

-

Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for 4-6 hours.

-

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Menin antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against MLL (N-terminus) and Menin.

-

Chromatin Immunoprecipitation (ChIP)-qPCR for Target Gene Occupancy

This technique is used to determine if the inhibitor reduces the binding of the Menin-MLL fusion protein complex to the promoter regions of its target genes.

Protocol:

-

Cell Treatment and Cross-linking:

-

Treat MLL-rearranged leukemia cells with the inhibitor or DMSO as described for Co-IP.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against the N-terminus of MLL or an IgG control overnight at 4°C.

-

Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

-

DNA Purification and qPCR:

-

Purify the DNA using a spin column.

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.

-

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on the metabolic activity of leukemia cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) and a control cell line without an MLL rearrangement (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

-

Inhibitor Treatment:

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a Menin-MLL inhibitor.

Discovery and Synthesis of Menin-MLL Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the pathogenic upregulation of key target genes such as HOXA9 and MEIS1, which drives leukemogenesis. The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of small molecule inhibitors targeting the menin-MLL interface, with a focus on the chemical scaffolds and methodologies relevant to compounds such as (1s,4s)-Menin-MLL inhibitor-23. While specific proprietary data for individual compounds under development are often limited in the public domain, this guide consolidates available scientific knowledge to present the core principles, experimental protocols, and structure-activity relationship (SAR) insights that govern this class of inhibitors.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene (also known as KMT2A) are hallmarks of a subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) that are associated with a poor prognosis. These translocations generate oncogenic MLL fusion proteins that require interaction with the scaffold protein menin to drive their leukemogenic gene expression program. Menin binds to the N-terminal portion of MLL, an interaction that is preserved in MLL fusion proteins.

Targeting this specific PPI offers a therapeutic window to selectively eliminate leukemia cells dependent on this interaction while sparing healthy cells. This has spurred the development of several classes of small molecule menin-MLL inhibitors, some of which are now in clinical trials and have shown promising activity.

The Menin-MLL Signaling Axis

The oncogenic activity of MLL fusion proteins is mediated by their ability to aberrantly activate a specific transcriptional program. The core of this mechanism is the menin-MLL interaction, which leads to the downstream expression of genes critical for hematopoietic cell proliferation and self-renewal.

Discovery and Optimization Workflow

The identification of potent and selective menin-MLL inhibitors typically follows a structured drug discovery cascade, beginning with the identification of initial hits and progressing through rigorous optimization and preclinical evaluation.

Enantiomer Specificity of Menin-MLL Inhibitor-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomer-specific activity of Menin-MLL inhibitor-23, a potent disruptor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The differentiation in biological activity between the enantiomers of this compound underscores the critical role of stereochemistry in its mechanism of action and offers valuable insights for the development of targeted therapeutics for MLL-rearranged leukemias.

Core Findings: Enantiomeric Differentiation

Menin-MLL inhibitor-23, identified as Example 99A in patent WO2017214367A1, and its corresponding enantiomer, (1s,4s)-Menin-MLL inhibitor-23, exhibit distinct inhibitory profiles against the Menin-MLL interaction and the proliferation of MLL-rearranged leukemia cell lines. The quantitative data, derived from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assays and cellular proliferation assays, highlights the superior potency of one enantiomer over the other.

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50) of the enantiomers of Menin-MLL inhibitor-23. The data is categorized by the type of assay performed.

| Compound | Assay Type | Target/Cell Line | IC50 (nM) |

| Menin-MLL inhibitor-23 (Example 99A) | TR-FRET (Menin-MLL Interaction) | Biochemical | 1.4 |

| This compound | TR-FRET (Menin-MLL Interaction) | Biochemical | 1000+ |

| Menin-MLL inhibitor-23 (Example 99A) | Cell Proliferation | MOLM-13 | 11 |

| This compound | Cell Proliferation | MOLM-13 | 1000+ |

Data extracted from patent WO2017214367A1.

Signaling Pathway and Mechanism of Action

The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive subset of acute leukemias. Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of downstream target genes like HOXA9 and MEIS1, ultimately driving leukemogenesis. Menin-MLL inhibitors function by competitively binding to a hydrophobic pocket on Menin, thereby preventing its interaction with the MLL fusion protein. This disruption leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.

Caption: Menin-MLL Signaling Pathway and Inhibitor Action.

Experimental Protocols

The enantiomer specificity of Menin-MLL inhibitor-23 was determined using a combination of a biochemical binding assay and a cell-based proliferation assay.

TR-FRET Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of a compound to disrupt the interaction between Menin and a biotinylated peptide derived from MLL.

Methodology:

-

Reagents:

-

GST-tagged human Menin protein

-

Biotinylated MLL-derived peptide (biotin-MLL)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

Assay Buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)

-

Test compounds (Menin-MLL inhibitor-23 enantiomers) serially diluted in DMSO.

-

-

Procedure:

-

A solution containing GST-Menin and biotin-MLL is pre-incubated to allow for complex formation.

-

The test compounds at various concentrations are added to the wells of a 384-well microplate.

-

The pre-incubated GST-Menin/biotin-MLL complex is then added to the wells containing the test compounds.

-

A detection mixture containing the Europium-labeled anti-GST antibody and Streptavidin-APC is added to all wells.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).

-

-

Data Analysis:

-

The ratio of the emission signal at 665 nm to that at 615 nm is calculated.

-

The data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a saturating concentration of a known inhibitor).

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MOLM-13)

This assay assesses the effect of the inhibitors on the proliferation of the MOLM-13 human acute myeloid leukemia cell line, which harbors an MLL rearrangement.

Methodology:

-

Cell Culture:

-

MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

MOLM-13 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

The enantiomers of Menin-MLL inhibitor-23 are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

-

The plates are incubated for a period of 3 to 5 days.

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is normalized to the vehicle control.

-

IC50 values, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, are calculated from the dose-response curves using non-linear regression analysis.

-

Caption: Experimental Workflow for Enantiomer Specificity.

Conclusion

The pronounced difference in activity between the enantiomers of Menin-MLL inhibitor-23 provides a clear demonstration of the stereospecificity of the Menin-MLL interaction pocket. This information is invaluable for medicinal chemists and drug developers, guiding the synthesis and selection of the more potent enantiomer for further preclinical and clinical development. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel Menin-MLL inhibitors.

The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal rearrangements involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of aggressive acute leukemias with poor prognoses. The resulting MLL fusion proteins drive oncogenesis by aberrantly activating the transcription of key target genes, most notably the HOXA9 and MEIS1 homeobox genes. A critical dependency for the leukemogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin, the product of the MEN1 tumor suppressor gene. This technical guide provides an in-depth exploration of the menin-MLL interaction as a central mechanism in leukemogenesis, detailing the underlying signaling pathways, summarizing key quantitative data, providing established experimental protocols to study this interaction, and visualizing these complex relationships through diagrams.

The Menin-MLL Signaling Axis in Leukemia

Menin acts as a crucial scaffold protein, connecting MLL and MLL fusion proteins to the chromatin machinery, thereby enabling the pathogenic gene expression program that underlies MLL-rearranged leukemias.[1][2] In a normal physiological context, menin is part of a complex that regulates gene expression. However, in the context of MLL-rearranged leukemia, this interaction is hijacked by the MLL fusion oncoprotein.

The N-terminus of MLL, which is retained in all MLL fusion proteins, mediates the direct interaction with menin.[1] This interaction is essential for the recruitment of the MLL fusion protein to its target gene promoters, including the HOXA9 and MEIS1 loci.[1][3] The menin-MLL complex further recruits other essential co-factors, such as Lens Epithelium-Derived Growth Factor (LEDGF), which tethers the complex to chromatin.[4][5][6] This multi-protein complex then promotes the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[7][8]

The constitutive activation of downstream targets like HOXA9 and MEIS1 by the menin-MLL fusion protein complex leads to a blockage in hematopoietic differentiation and enhanced cell proliferation, the cellular hallmarks of leukemia.[1][3] The indispensable nature of the menin-MLL interaction for the oncogenic activity of MLL fusions has made it a prime target for therapeutic intervention.[1][9] Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies by evicting the MLL fusion protein from chromatin, downregulating its target genes, and inducing differentiation of leukemic cells.[3][7]

Caption: Menin-MLL signaling in leukemia.

Quantitative Data on Menin-MLL Interaction and Inhibition

The development of small molecule inhibitors targeting the menin-MLL interaction has generated a substantial amount of quantitative data, primarily focusing on binding affinities and cellular potencies. This information is crucial for the rational design of more effective therapeutics.

Table 1: Binding Affinities of MLL Peptides to Menin

| MLL Fragment | Binding Affinity (Kd) | Method | Reference |

| MLL1-60 | 9.8 nM | ITC | [10] |

| MLL4-46 | 6.8 nM | ITC | [10] |

| MBM1 (MLL4-15) | 53 nM | FP | [11] |

| MBM2 (MLL23-40) | 1.4 µM | FP | [11] |

ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization

Table 2: In Vitro Activity of Selected Menin-MLL Inhibitors

| Compound | IC50 (Menin-MLL Interaction) | Cell Line | GI50 (Cell Growth Inhibition) | Reference |

| MI-2 | 446 nM | MLL-AF9 transformed BMCs | Not Reported | [11] |

| MI-2-2 | 46 nM | MLL-AF9 transformed BMCs | Not Reported | [11] |

| MI-463 | 15.3 nM | MV-4-11 | Not Reported | [7] |

| MI-503 | 14.7 nM | MV-4-11 | Not Reported | [7] |

| MIV-6 | 67 nM | MLL-AF9 transformed BMCs | 1.1 µM | |

| MIV-6R | 56 nM | Not Reported | Not Reported | |

| MI-1481 | 3.6 nM | MOLM13, MV-4-11 | Not Reported | [7] |

| M-89 | Not Reported | MV-4-11, MOLM-13 | 25 nM, 54 nM | [7] |

| VTP50469 | Low nM range | MOLM13, RS4;11 | Low nM range | |

| KO-539 | Not Reported | Not Reported | Not Reported | [7] |

| MI-3454 | 0.51 nM | MV-4-11, MOLM13 | 7-27 nM | [7] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; BMCs: Bone Marrow Cells

Key Experimental Protocols

Investigating the menin-MLL interaction and the efficacy of its inhibitors relies on a set of core biochemical and cell-based assays. Detailed protocols for three such fundamental techniques are provided below.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol describes the co-immunoprecipitation of menin and MLL fusion proteins from cell lysates to demonstrate their physical interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against one of the proteins of interest (e.g., anti-menin or anti-FLAG for a tagged MLL fusion protein)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to allow the formation of antigen-antibody complexes.

-

Complex Capture: Add fresh protein A/G beads to capture the immune complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil to release the immunoprecipitated proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other protein of interest.

Caption: Workflow for Co-Immunoprecipitation.

Chromatin Immunoprecipitation (ChIP) to Assess Protein-DNA Binding

ChIP is used to determine the occupancy of menin and MLL fusion proteins at specific gene promoters, such as HOXA9.

Materials:

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibody against the protein of interest (e.g., anti-menin, anti-MLL)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Add glycine to stop the cross-linking reaction.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight.

-

Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

-

Analysis: Quantify the amount of immunoprecipitated DNA at specific gene loci using quantitative PCR (qPCR).

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Treatment of Acute Leukemia with Inhibitors of Menin/MLL Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Roles of the Stress Epigenetic Reader LEDGF/p75 in Cancer Biology and Therapy Resistance: Mechanisms and Targeting Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 8. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are menin inhibitors and how do they work? [synapse.patsnap.com]

- 10. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Target Binding Site of (1s,4s)-Menin-MLL Inhibitor-23 on Menin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia.[1][2] Menin, a scaffold protein encoded by the MEN1 gene, binds to the N-terminal fragment of MLL, an interaction essential for the recruitment of the MLL complex to target genes and subsequent aberrant gene expression, including the upregulation of HOXA9 and MEIS1.[3][4] The disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. (1s,4s)-Menin-MLL inhibitor-23 is an enantiomer of a patented menin-MLL interaction inhibitor, representing a class of small molecules designed to block this critical oncogenic interaction.[5][6] This guide provides a detailed overview of the target binding site of this class of inhibitors on menin, supported by data from structurally similar and well-characterized compounds, along with the experimental protocols used for their evaluation.

The Menin-MLL Binding Interface: The Target Pocket

Structural and biochemical studies have revealed that MLL binds to a large, conserved central cavity on the surface of the menin protein.[1][7] This pocket is the target for small molecule inhibitors like this compound. The interaction is characterized by a bivalent binding mode involving two motifs in the N-terminal region of MLL, referred to as Menin Binding Motif 1 (MBM1) and Menin Binding Motif 2 (MBM2).[1] Small molecule inhibitors are designed to mimic the key interactions of MLL within this pocket, thereby competitively inhibiting the natural protein-protein interaction.

Crystal structures of menin in complex with various small molecule inhibitors have elucidated the key amino acid residues that form the binding site. These inhibitors typically occupy the hydrophobic pocket where key MLL residues would otherwise bind. The binding of these inhibitors is generally characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, studies with the thienopyrimidine class of inhibitors have highlighted the importance of hydrogen bonds with residues such as Tyr276 and Trp341, and hydrophobic interactions with residues like Glu363, Met322, and Val367.[1] Another potent inhibitor, MI-1481, forms a crucial hydrogen bond with Glu366.[1]

Quantitative Analysis of Menin-MLL Inhibitors

While specific quantitative binding data for this compound is not publicly available, the potency of other well-characterized menin-MLL inhibitors that target the same binding pocket provides a benchmark for this class of compounds. The inhibitory activity is typically quantified by IC50 values from fluorescence polarization assays, and the binding affinity by dissociation constants (Kd) from techniques like Isothermal Titration Calorimetry.

| Inhibitor | IC50 (nM) | Kd (nM) | Assay Method | Reference |

| MI-463 | ~15 | ~10 | Fluorescence Polarization | [1] |

| MI-503 | ~15 | ~10 | Fluorescence Polarization | [1] |

| MI-1481 (compound 28) | 3.6 | Not Reported | Fluorescence Polarization | [1] |

| MI-2 | 446 | 158 | Fluorescence Polarization, ITC | [2][8] |

| MI-2-2 | 46 | 22 | Fluorescence Polarization, ITC | [2] |

| MIV-6R | 56 | 85 | Fluorescence Polarization, ITC | [4] |

| VTP50469 | Not Reported | 0.104 | Not Specified | [9] |

Signaling Pathway and Mechanism of Inhibition

The interaction between menin and MLL fusion proteins is a key step in the development of MLL-rearranged leukemias. This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis. Menin-MLL inhibitors physically occupy the MLL binding pocket on menin, preventing this interaction and the subsequent recruitment of the MLL complex to chromatin. This leads to the downregulation of target gene expression, inducing differentiation and apoptosis in leukemia cells.[9]

Experimental Protocols

The characterization of menin-MLL inhibitors involves a suite of biochemical and biophysical assays to determine their potency, binding affinity, and mechanism of action.

Fluorescence Polarization (FP) Assay

This competitive assay is widely used to screen for and characterize inhibitors of the menin-MLL interaction.[1]

Principle: A fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL4-43) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling is restricted, leading to a high polarization signal. An inhibitor that competes with the labeled peptide for binding to menin will cause a decrease in the polarization signal in a concentration-dependent manner, from which the IC50 value can be determined.

Protocol Outline:

-

Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT), and the test inhibitor.

-

Procedure:

-

A fixed concentration of menin and the fluorescein-labeled MLL peptide are incubated in the assay buffer.

-

Serial dilutions of the test inhibitor are added to the mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[1]

Principle: A solution of the inhibitor is titrated into a solution containing the menin protein in the sample cell of a calorimeter. The heat change upon each injection is measured.

Protocol Outline:

-

Sample Preparation: Purified menin and the inhibitor are prepared in the same buffer, which is then thoroughly degassed.

-

ITC Experiment:

-

The sample cell is filled with the menin solution.

-

The injection syringe is loaded with the inhibitor solution.

-

A series of small injections of the inhibitor into the menin solution are performed at a constant temperature.

-

The heat change after each injection is recorded.

-

-

Data Analysis: The resulting thermogram is integrated to yield the heat change per injection, which is then plotted against the molar ratio of inhibitor to protein. The data are fitted to a suitable binding model to determine the thermodynamic parameters.

X-ray Crystallography

This technique provides high-resolution structural information on how the inhibitor binds to menin, revealing the specific amino acid residues involved in the interaction.[2]

Principle: A crystal of the menin-inhibitor complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Protocol Outline:

-

Protein Expression and Purification: High-purity menin protein is expressed and purified.

-

Crystallization: The purified menin is incubated with the inhibitor at a molar excess, and crystallization conditions are screened.

-

Data Collection: A suitable crystal is flash-cooled and diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the menin-inhibitor complex, which is then refined.

References

- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

- 7. Crystal structure of menin reveals binding site for mixed lineage leukemia (MLL) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by Menin-MLL Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias, particularly those with MLL rearrangements (MLL-r) and nucleophosmin 1 (NPM1) mutations.[1] Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by menin-MLL inhibition. We delve into the molecular consequences of this therapeutic intervention, focusing on the key gene expression changes, and the resultant cellular phenotypes including differentiation, apoptosis, and cell cycle arrest. This document summarizes quantitative data from various studies, provides detailed experimental protocols for key assays, and presents visual diagrams of the affected signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of oncology and drug development.

The Menin-MLL Interaction: A Key Leukemogenic Driver

Menin, a scaffold protein encoded by the MEN1 gene, is an essential cofactor for the leukemogenic activity of MLL fusion proteins.[2][3] In MLL-rearranged leukemias, the N-terminus of MLL, which is retained in all fusion proteins, binds to menin.[4] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant transcriptional activation of downstream target genes that promote leukemic cell proliferation and block differentiation.[4][5] Similarly, in NPM1-mutated acute myeloid leukemia (AML), the menin-MLL1 complex is hijacked to drive a similar leukemogenic program.[1]

Core Downstream Signaling Pathways

Inhibition of the menin-MLL interaction leads to the disruption of this oncogenic transcriptional program. The primary downstream effect is the transcriptional repression of a set of key target genes, most notably the HOX genes (especially HOXA9) and their cofactor MEIS1 .[2][6]

The HOXA9/MEIS1 Axis

HOXA9 and MEIS1 are master regulators of hematopoietic stem cell self-renewal and are aberrantly overexpressed in MLL-r and NPM1-mutated leukemias.[6] Their downregulation upon menin-MLL inhibition is a central event that triggers the anti-leukemic effects.[2][6] This leads to a cascade of downstream events including:

-

Induction of Myeloid Differentiation: The suppression of the HOXA9/MEIS1-driven block in differentiation allows leukemic blasts to mature into more differentiated myeloid cells.[7]

-

Induction of Apoptosis: The loss of pro-survival signals maintained by the HOXA9/MEIS1 axis contributes to programmed cell death.[6]

-

Cell Cycle Arrest: The inhibition of the leukemogenic program leads to a halt in the cell cycle, further contributing to the anti-proliferative effects.[4]

Other important downstream targets of the menin-MLL complex that are downregulated upon inhibition include:

-

PBX3: A cofactor of HOX proteins.[8]

-

MEF2C: A transcription factor involved in leukemogenesis.[8]

-

FLT3: A receptor tyrosine kinase often mutated in AML.[8]

-

CDK6: A cyclin-dependent kinase involved in cell cycle progression.[8]

-

BCL2: An anti-apoptotic protein.[8]

Regulation of Cyclin-Dependent Kinase Inhibitors

The menin-MLL complex also plays a role in regulating cell cycle progression through the transcriptional control of cyclin-dependent kinase inhibitors (CDKIs). Specifically, menin and MLL have been shown to cooperatively regulate the expression of CDKN1B (encoding p27Kip1) and CDKN2C (encoding p18Ink4c).[1][9][10] Loss of menin or MLL function results in the downregulation of these CDKIs, leading to deregulated cell growth.[1][9][10] This suggests that part of the tumor-suppressive function of menin in normal physiology is mediated through the upregulation of these cell cycle inhibitors.[1][9][10] In the context of MLL-rearranged leukemia, the dynamics of CDKI regulation by menin-MLL inhibition are more complex and may be cell-context dependent.

Crosstalk with Other Signaling Pathways

Menin has been shown to be essential for canonical Wnt/β-catenin signaling.[11] It physically interacts with β-catenin and TCF transcription factors, and promotes the expression of Wnt target genes like AXIN2 through H3K4 trimethylation.[11] Inhibition of menin expression has been demonstrated to decrease TCF reporter gene activity.[11] Therefore, menin-MLL inhibitors may also exert part of their effects by modulating the Wnt signaling pathway in leukemia cells.

Menin interacts with SMAD3, a key mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and modulates the transcription of genes involved in cell growth inhibition.[12] There is evidence of crosstalk between the menin and TGF-β signaling pathways in regulating the proliferation of leukemia cells.[13] TGF-β has been shown to upregulate menin expression in MLL-AF9 transformed cells.[13]

Quantitative Data on the Effects of Menin-MLL Inhibition

The following tables summarize quantitative data from various studies on the effects of menin-MLL inhibitors on leukemia cells.

Table 1: In Vitro Potency of Menin-MLL Inhibitors in Leukemia Cell Lines

| Inhibitor | Cell Line | Genotype | GI50/IC50 (nM) | Reference |

| MI-3454 | MV4;11 | MLL-AF4 | 7 | [14] |

| MI-3454 | MOLM-13 | MLL-AF9 | 27 | [14] |

| MI-3454 | KOPN-8 | MLL-ENL | 15 | [14] |

| MI-503 | MV4;11 | MLL-AF4 | 250 | [7] |

| MI-503 | MOLM-13 | MLL-AF9 | 570 | [7] |

| MI-463 | MLL-AF9 BMCs | MLL-AF9 | 230 | [7] |

| VTP50469 | MOLM-13 | MLL-AF9 | Low nM range | [15] |

| VTP50469 | RS4;11 | MLL-AF4 | Low nM range | [15] |

| JNJ-75276617 | OCI-AML-3 | NPM1-mutated | 24 | |

| JNJ-75276617 | MOLM-14 | MLL-rearranged | 8 |

Table 2: Downregulation of Key Target Genes upon Menin-MLL Inhibition (RNA-seq data)

| Gene | Cell Line | Inhibitor | Fold Change (vs. control) | Reference |

| HOXA9 | MLL-AF9 BMCs | MI-503 | > 5-fold decrease | [7] |

| MEIS1 | MLL-AF9 BMCs | MI-503 | > 5-fold decrease | [7] |

| HOXA9 | MV4;11 | MI-503 | Significant reduction | [7] |

| MEIS1 | MV4;11 | MI-503 | Significant reduction | [7] |

| MEIS1 | MOLM-13 | VTP50469 | > 2-fold decrease | [15] |

| MEF2C | MOLM-13 | VTP50469 | > 2-fold decrease | [15] |

| PBX3 | MOLM-13 | VTP50469 | > 2-fold decrease | [15] |

| JMJD1C | MOLM-13 | VTP50469 | > 2-fold decrease | [15] |

| HOXA9 | MLL-AF9 cells | MI-2-2 | Significant downregulation | [16] |

| MEIS1 | MLL-AF9 cells | MI-2-2 | Significant downregulation | [16] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol is a generalized procedure for ChIP and should be optimized for specific cell types and antibodies.

Materials:

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

IP dilution buffer

-

Antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Glycogen

Procedure:

-

Cross-linking: To 10 million cells in culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in cell lysis buffer.

-

Nuclear Lysis: Lyse the nuclei in nuclear lysis buffer.

-

Chromatin Shearing: Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp.

-

Immunoprecipitation: Dilute the chromatin in IP dilution buffer and pre-clear with Protein A/G beads. Incubate the pre-cleared chromatin with the primary antibody overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2 hours at 4°C.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elution: Elute the protein-DNA complexes from the beads with elution buffer.

-

Reverse Cross-linking: Add NaCl and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and propidium iodide (PI) staining.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

PBS

Procedure:

-

Cell Preparation: Induce apoptosis in your target cells using the menin-MLL inhibitor. Include appropriate positive and negative controls.

-

Harvest Cells: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Conclusion

Menin-MLL inhibitors represent a targeted therapeutic strategy that reverses the oncogenic program driven by MLL fusions and NPM1 mutations. The primary mechanism of action is the disruption of the menin-MLL interaction, leading to the transcriptional repression of key downstream targets, most notably HOXA9 and MEIS1. This, in turn, induces myeloid differentiation, apoptosis, and cell cycle arrest in leukemic cells. Further research into the intricate downstream signaling networks, including the Wnt and TGF-β pathways, will continue to refine our understanding of the full spectrum of effects of these promising therapeutic agents and may reveal novel combination strategies to overcome resistance and improve patient outcomes.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 9. Menin and MLL cooperatively regulate expression of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Menin and MLL cooperatively regulate expression of cyclin-dependent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Menin promotes the Wnt signaling pathway in pancreatic endocrine cells [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. clyte.tech [clyte.tech]

- 16. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Menin-MLL Inhibition in MLL-Re-arranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with poor prognoses, particularly in pediatric patients. The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the nuclear protein Menin to drive their oncogenic program. This dependency presents a compelling therapeutic target. This technical guide explores the therapeutic potential of inhibiting the Menin-MLL interaction, with a focus on the underlying biological mechanisms, preclinical evidence, and key experimental methodologies. While specific preclinical data for (1s,4s)-Menin-MLL inhibitor-23 is not extensively available in the public domain, this document draws upon the wealth of information from functionally similar and well-characterized Menin-MLL inhibitors to provide a comprehensive overview for researchers in the field.

Introduction to MLL-Rearranged Leukemia

Mixed-lineage leukemia (MLL), also known as KMT2A-rearranged leukemia, is characterized by chromosomal translocations involving the MLL gene on chromosome 11q23.[1][2] These translocations result in the formation of chimeric fusion proteins, where the N-terminus of MLL is fused to one of over 80 different partner proteins.[3] These MLL fusion proteins act as potent oncogenic drivers, leading to the development of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][4]

The N-terminal portion of MLL, which is retained in all fusion proteins, contains the binding site for Menin, a scaffold protein encoded by the MEN1 gene.[5] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, leading to aberrant gene expression and leukemic transformation.[6] The primary downstream targets of the MLL-fusion/Menin complex are the HOXA gene cluster and MEIS1, which are master regulators of hematopoietic development and are highly expressed in MLL-rearranged leukemia.[3][4]

The Menin-MLL Interaction as a Therapeutic Target

The critical dependence of MLL fusion proteins on their interaction with Menin for oncogenic activity makes this protein-protein interaction a highly attractive therapeutic target.[5] Small molecule inhibitors designed to disrupt the Menin-MLL interaction have shown significant promise in preclinical models of MLL-rearranged leukemia.[3][6]

Mechanism of Action of Menin-MLL Inhibitors

Menin-MLL inhibitors are small molecules that bind to a hydrophobic pocket on the surface of Menin, competitively displacing the MLL fusion protein.[5] This disruption of the Menin-MLL interaction leads to several key downstream effects:

-

Displacement of the MLL Fusion Complex from Chromatin: By preventing the binding of the MLL fusion protein to Menin, these inhibitors lead to the dissociation of the entire oncogenic complex from the promoter regions of target genes like HOXA9 and MEIS1.[3]

-

Downregulation of Oncogenic Gene Expression: The loss of the MLL fusion complex from target gene promoters results in a rapid decrease in their transcription.[3] This leads to the suppression of the leukemogenic gene expression program.

-

Induction of Differentiation and Apoptosis: The downregulation of key survival and proliferation genes, coupled with the reactivation of differentiation pathways, leads to the induction of apoptosis and terminal differentiation of the leukemic blasts.[3][6]

The signaling pathway is depicted in the diagram below:

Caption: Mechanism of Action of Menin-MLL Inhibitors in MLL-Rearranged Leukemia.

Preclinical Data for Menin-MLL Inhibitors

A substantial body of preclinical evidence supports the therapeutic potential of Menin-MLL inhibitors in MLL-rearranged leukemia. While specific data for this compound is limited, the following tables summarize representative quantitative data from studies on other potent and selective Menin-MLL inhibitors.

Table 1: In Vitro Activity of Menin-MLL Inhibitors

| Inhibitor | Cell Line | MLL Fusion | Assay Type | IC50 / GI50 (nM) | Reference |

| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | < 50 | [3] |

| VTP50469 | RS4;11 | MLL-AF4 | Proliferation | < 50 | [3] |

| MI-503 | MV4-11 | MLL-AF4 | Proliferation | ~200-500 | [7] |

| MI-1481 | MV4;11 | MLL-AF4 | Proliferation | < 50 | [7] |

| MI-3454 | MOLM-13 | MLL-AF9 | Viability | 7 - 27 | [8] |

| MI-2 | MLL-AF9 BMCs | MLL-AF9 | Proliferation | ~5000 | [6] |

| MI-2-2 | MLL-AF9 BMCs | MLL-AF9 | Proliferation | ~520 | [5] |

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors

| Inhibitor | Animal Model | Leukemia Type | Outcome | Reference |

| VTP50469 | PDX | MLL-r ALL | Significant reduction in leukemia burden, long-term disease-free survival | [3] |

| MI-503 | Xenograft | MLL-r AML | Delayed leukemia progression, increased survival | |

| MI-463 | Xenograft | MLL-r AML | Delayed leukemia progression, increased survival |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Menin-MLL inhibitors.

Cell Proliferation Assay (MTT-based)

This protocol is adapted from standard procedures for assessing cell viability and proliferation.[9]

Objective: To determine the effect of a Menin-MLL inhibitor on the proliferation of MLL-rearranged leukemia cell lines.

Materials:

-

MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4-11, RS4;11)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Menin-MLL inhibitor stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium.

-

Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of (1s,4s)-Menin-MLL Inhibitor-23 on HOXA9 and MEIS1 Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the anticipated effects of the novel Menin-MLL inhibitor, (1s,4s)-Menin-MLL inhibitor-23, on the expression of the critical oncogenes HOXA9 and MEIS1. While specific experimental data for this compound is not publicly available, this document leverages extensive data from structurally related and functionally analogous Menin-MLL inhibitors to project its mechanism of action and biological impact. The disruption of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction is a clinically validated therapeutic strategy for acute leukemias characterized by MLL rearrangements or NPM1 mutations. This guide outlines the core signaling pathways, presents representative quantitative data from analogous inhibitors, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this therapeutic approach.

Introduction: The Menin-MLL Interaction in Leukemia

The interaction between the scaffold protein Menin and the histone methyltransferase MLL is crucial for the regulation of gene expression in hematopoietic cells.[1] In certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the KMT2A gene (encoding MLL) result in the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit Menin to chromatin, leading to the upregulation of a leukemogenic gene expression program, most notably involving the transcription factors HOXA9 and MEIS1.[1][2]

HOXA9 and MEIS1 are master regulators of hematopoietic stem cell proliferation and differentiation. Their sustained overexpression, driven by the MLL fusion-Menin complex, blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, which are hallmark features of leukemia.[2] Therefore, inhibiting the Menin-MLL interaction presents a targeted therapeutic strategy to downregulate HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemic cells.[3]

This compound , identified as the enantiomer of Menin-MLL inhibitor-23 (HY-148367) and described in patent WO2017214367A1, is a novel small molecule designed to disrupt this critical protein-protein interaction.[4]

Mechanism of Action

This compound is anticipated to act as a potent and selective inhibitor of the Menin-MLL interaction. By binding to a hydrophobic pocket on Menin that is essential for its interaction with MLL, the inhibitor is expected to allosterically disrupt the formation of the oncogenic MLL-Menin complex on chromatin. This disruption leads to the eviction of the complex from the promoter regions of target genes, including HOXA9 and MEIS1. Consequently, the aberrant transcriptional activation of these genes is suppressed, resulting in a downstream reduction of HOXA9 and MEIS1 protein levels.

Signaling Pathway Diagram

Caption: Inhibition of the Menin-MLL interaction by this compound.

Quantitative Data on HOXA9 and MEIS1 Downregulation by Representative Menin-MLL Inhibitors

Due to the absence of publicly available data for this compound, the following tables summarize the effects of other potent and selective Menin-MLL inhibitors on HOXA9 and MEIS1 expression in various leukemia cell lines. This data serves as a proxy to illustrate the expected efficacy of this class of inhibitors.

Table 1: Effect of Menin-MLL Inhibitors on HOXA9 mRNA Expression

| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| VTP50469 | MOLM13 (MLL-AF9) | 1 µM | 2 days | ~0.5 | [3] |

| VTP50469 | RS4;11 (MLL-AF4) | 1 µM | 2 days | ~0.6 | [3] |

| MI-503 | MV4;11 (MLL-AF4) | 500 nM | 7 days | ~0.4 | [5] |

| MI-3454 | MV-4-11 (MLL-AF4) | 50 nM | Not Specified | Significant Reduction | [2] |

Table 2: Effect of Menin-MLL Inhibitors on MEIS1 mRNA Expression

| Inhibitor | Cell Line | Concentration | Treatment Duration | Fold Change vs. Control | Reference |

| VTP50469 | MOLM13 (MLL-AF9) | 1 µM | 2 days | ~0.2 | [3] |

| VTP50469 | RS4;11 (MLL-AF4) | 1 µM | 2 days | ~0.3 | [3] |

| MI-503 | MV4;11 (MLL-AF4) | 500 nM | 7 days | ~0.3 | [5] |

| MI-3454 | MOLM13 (MLL-AF9) | 50 nM | Not Specified | Significant Reduction | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of Menin-MLL inhibitors on HOXA9 and MEIS1 expression.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines with MLL rearrangements, such as MOLM-13 (MLL-AF9) and MV-4-11 (MLL-AF4), are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) is run in parallel.

RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the mRNA expression levels of HOXA9 and MEIS1.

-

Cell Lysis and RNA Extraction: After treatment, cells are harvested, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Thermocycling and Data Analysis: The reaction is run on a real-time PCR system. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protein Extraction and Western Blotting

This protocol is used to assess the protein levels of HOXA9 and MEIS1.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for HOXA9 and MEIS1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Caption: Workflow for assessing HOXA9 and MEIS1 expression after inhibitor treatment.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged and NPM1-mutated leukemias. Based on the well-established mechanism of action of this inhibitor class, it is expected to effectively disrupt the Menin-MLL interaction, leading to a significant and dose-dependent downregulation of the key oncogenes HOXA9 and MEIS1. The representative data from analogous compounds strongly support this hypothesis, demonstrating the potential of this therapeutic strategy to reverse the leukemogenic program. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel Menin-MLL inhibitors. Further studies are warranted to elucidate the specific quantitative effects and full therapeutic potential of this novel compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017214367A1 - Inhibitors of the menin-mll interaction - Google Patents [patents.google.com]

- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of (1S,4S)-Menin-MLL Inhibitor-23: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of (1S,4S)-Menin-MLL inhibitor-23. Due to the limited publicly available data specific to this compound, this document leverages information from closely related and well-characterized Menin-MLL inhibitors to present a representative toxicity profile and outline standard experimental protocols. This compound is recognized as the enantiomer of Menin-MLL inhibitor-23 (HY-148367) and functions as an inhibitor of the menin-MLL interaction[1][2].

Executive Summary

Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias with MLL rearrangements and NPM1 mutations[3]. By disrupting the critical interaction between menin and the MLL protein, these inhibitors aim to reverse the oncogenic activity driven by MLL fusion proteins[4]. Preclinical studies on various Menin-MLL inhibitors have demonstrated potent anti-leukemic activity with a favorable therapeutic window, showing minimal toxicity to normal cells and tissues[5][6]. This document collates the available preclinical safety and toxicity data for representative Menin-MLL inhibitors to guide further research and development of compounds like this compound.

Data Presentation: In Vitro Cytotoxicity

The initial toxicity assessment of a novel compound involves evaluating its cytotoxic effects on both cancerous and non-cancerous cell lines. The following table summarizes the growth inhibition (GI50) values for the potent Menin-MLL inhibitor MI-3454 across a panel of leukemia cell lines, demonstrating its selectivity for cells with MLL translocations.

| Cell Line | MLL Status | GI50 (nM) |

| MV-4-11 | MLL-AF4 | 7 |

| MOLM13 | MLL-AF9 | 27 |

| KOPN-8 | MLL-ENL | 15 |

| RS4;11 | MLL-AF4 | 12 |

| SEM | MLL-AF4 | 9 |

| K562 | No MLL translocation | >1000 |

| HL-60 | No MLL translocation | >1000 |

| U937 | No MLL translocation | >1000 |

| Data adapted from studies on the Menin-MLL inhibitor MI-3454, which shows over 100-fold selectivity towards MLL leukemic cells.[7] |

In Vivo Toxicity Assessment

Preclinical in vivo studies are crucial for evaluating the systemic toxicity of a drug candidate. For several Menin-MLL inhibitors, in vivo studies in mouse models have indicated a lack of significant toxicity.

| Inhibitor | Animal Model | Observations |

| C1 | Mouse Xenograft (HCC) | No signs of gross toxicity, significant organ weight loss, or changes in complete blood cell count were observed. |

| MI-463 & MI-503 | Mouse Models of MLL Leukemia | Prolonged administration did not induce toxicity or impair normal hematopoiesis.[5] No obvious tissue and organ toxicity was found in normal mice after 10 days of continuous administration. |

| VTP50469 | PDX Models of MLL-rearranged Leukemia | Showed marked anti-leukemia activity with minimal side effects during 4 weeks of continuous dosing. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of toxicity studies. Below are representative protocols for key experiments in the initial toxicity screening of a Menin-MLL inhibitor.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

Methodology:

-

Cell Seeding: Plate leukemia cell lines (both MLL-rearranged and non-rearranged) in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of the Menin-MLL inhibitor (e.g., from 1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using a dose-response curve fitting software.

In Vivo Toxicity Study in Mice

Objective: To assess the general health and identify any signs of toxicity of the inhibitor in a living organism.

Methodology:

-

Animal Model: Use healthy, age-matched mice (e.g., C57BL/6 or BALB/c).

-

Compound Administration: Administer the Menin-MLL inhibitor orally or via intraperitoneal injection at various doses for a defined period (e.g., 10-28 days). Include a vehicle control group.

-

Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.

-

Hematological Analysis: At the end of the study, collect blood samples for a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

-

Histopathology: Euthanize the mice and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and preserve them in formalin for histopathological examination to identify any tissue damage or abnormalities.

Mandatory Visualizations

Signaling Pathway of Menin-MLL Inhibition

The following diagram illustrates the mechanism of action of Menin-MLL inhibitors. By binding to Menin, the inhibitor disrupts its interaction with MLL fusion proteins, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are critical for the survival and proliferation of leukemia cells.

Caption: Mechanism of Menin-MLL Inhibition.

Experimental Workflow for In Vitro Toxicity Screening

This diagram outlines the typical workflow for assessing the in vitro toxicity of a new Menin-MLL inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. youtube.com [youtube.com]

- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Distribution of Menin-MLL Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of Menin-MLL inhibitors, a promising class of targeted therapies for acute leukemias with MLL rearrangements or NPM1 mutations. While specific data for (1s,4s)-Menin-MLL inhibitor-23 is limited in publicly available literature, this document consolidates information from closely related and well-characterized inhibitors to provide a comprehensive technical resource.

Introduction to Menin-MLL Inhibition

Menin, a nuclear protein encoded by the MEN1 gene, acts as a critical scaffold protein in various cellular processes. In the context of specific leukemias, Menin forms a crucial protein-protein interaction (PPI) with the N-terminus of the Mixed Lineage Leukemia (MLL) protein or its oncogenic fusion products (e.g., MLL-AF4, MLL-AF9). This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2]

Menin-MLL inhibitors are small molecules designed to competitively disrupt this PPI. By binding to a pocket on Menin that is critical for the MLL interaction, these inhibitors effectively displace MLL, leading to the downregulation of the leukemogenic gene expression program, cell differentiation, and apoptosis in MLL-rearranged or NPM1-mutated leukemia cells.[1][2][3]

Cellular Uptake and Distribution

Detailed studies on the specific cellular uptake and subcellular distribution of this compound are not extensively reported. However, the general class of Menin-MLL inhibitors, being small molecules, are designed to be cell-permeable to reach their nuclear target, Menin. The physicochemical properties of these compounds are optimized to facilitate passive diffusion across the cell membrane.

Pharmacokinetic studies of representative Menin-MLL inhibitors, such as MI-463 and MI-503, have demonstrated good oral bioavailability in murine models, indicating efficient absorption from the gastrointestinal tract and distribution into the bloodstream.[4] While these systemic pharmacokinetic data do not detail intracellular concentrations, they are a prerequisite for effective cellular uptake in vivo.

The primary site of action for Menin-MLL inhibitors is the cell nucleus, where Menin is predominantly localized.[5] Therefore, effective inhibitors must not only cross the plasma membrane but also traverse the nuclear envelope to engage their target.

Quantitative Data on Representative Menin-MLL Inhibitors

The following tables summarize key quantitative data for several well-characterized Menin-MLL inhibitors. This data provides a benchmark for the potency and activity of this class of compounds.

| Inhibitor | Target Affinity (Kd) | IC50 (Menin-MLL Interaction) | Cell Growth Inhibition (GI50) | Reference(s) |

| MI-2-2 | 22 nM | ~100-200 nM (in cells) | ~10-20 µM (MLL-AF9 cells) | [6][7] |